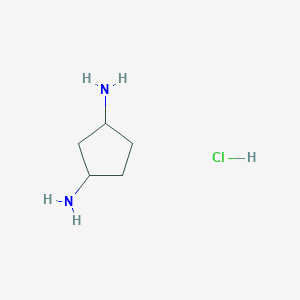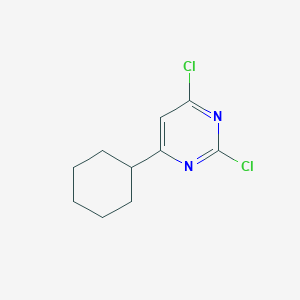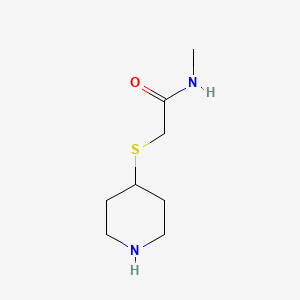
3-Ethylcyclohexane-1-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylcyclohexane-1-thiol is an organic compound belonging to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group). This compound is a derivative of cyclohexane, where an ethyl group is attached to the third carbon atom, and a thiol group is attached to the first carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.
准备方法
Synthetic Routes and Reaction Conditions: 3-Ethylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of an alkyl halide with a sulfur nucleophile. For instance, the reaction of 3-ethylcyclohexyl bromide with sodium hydrosulfide can yield this compound. Another method involves the use of thiourea as a nucleophile, which reacts with the alkyl halide to form an alkyl isothiourea salt intermediate. This intermediate is then hydrolyzed with an aqueous base to produce the desired thiol .
Industrial Production Methods: In industrial settings, the production of thiols often involves the use of large-scale reactors and controlled environments to ensure high yields and purity. The process typically includes steps such as distillation and purification to remove any by-products or impurities.
化学反应分析
Types of Reactions: 3-Ethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, or sulfonic acids. .
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products Formed:
Disulfides: Formed through oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
科学研究应用
3-Ethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals .
作用机制
The mechanism of action of 3-Ethylcyclohexane-1-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) is highly reactive and can form covalent bonds with other molecules, including proteins and enzymes. This reactivity allows it to modulate the activity of these molecules, potentially leading to changes in cellular processes and signaling pathways .
相似化合物的比较
3-Ethylcyclohexane-1-thiol can be compared with other similar compounds, such as:
Cyclohexane-1-thiol: Lacks the ethyl group, making it less bulky and potentially less reactive.
3-Methylcyclohexane-1-thiol: Has a methyl group instead of an ethyl group, leading to differences in steric hindrance and reactivity.
Cyclohexane-1,2-dithiol: Contains two thiol groups, increasing its reactivity and potential for forming disulfides .
The uniqueness of this compound lies in its specific structure, which combines the properties of a cyclohexane ring with the reactivity of a thiol group and the steric effects of an ethyl substituent.
属性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC 名称 |
3-ethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 |
InChI 键 |
AAMVSCKFWJRDHY-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCCC(C1)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


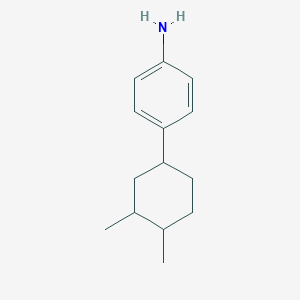
![6-chloro-7-(4-chloro-2-methylphenyl)-1-methyl-4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13223910.png)

![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)
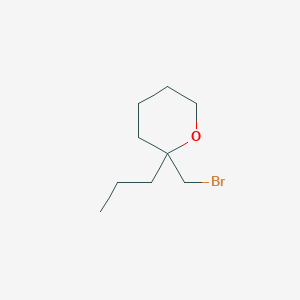
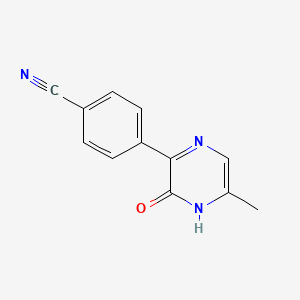

![2-Methyl-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13223936.png)
![{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13223944.png)

